N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide
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Overview
Description
N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is of particular interest due to its unique chemical structure and potential biological activity.
Mechanism of Action
The mechanism of action of N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide is not yet fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide may have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide in lab experiments is its potential to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are many potential future directions for research involving N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide. One such direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Additionally, this compound may have potential applications in other areas of research, such as inflammation and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide involves the reaction of 5-chloro-3-methyl-2-phenylindole with 3-fluoroisonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various methods such as column chromatography or recrystallization.
Scientific Research Applications
N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O/c1-13-18-10-16(23)9-15(11-26-22(28)17-7-8-25-12-19(17)24)21(18)27-20(13)14-5-3-2-4-6-14/h2-10,12,27H,11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYBDDCLPOTDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=C(C=C12)Cl)CNC(=O)C3=C(C=NC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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